An In-depth Technical Guide to 1,2,3,4-Tetrafluorobenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,2,3,4-Tetrafluorobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrafluorobenzene is a fluorinated aromatic compound of significant interest in various fields of chemical research and development, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of four fluorine atoms on the benzene ring imparts unique physical and chemical properties, including enhanced stability, altered reactivity, and specific solvent characteristics. This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2,3,4-tetrafluorobenzene, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications.
Physical and Chemical Properties
The physical and chemical properties of 1,2,3,4-tetrafluorobenzene are summarized in the tables below. These properties make it a versatile building block and solvent in organic synthesis.
Physical Properties
| Property | Value | Reference |
| CAS Number | 551-62-2 | [1] |
| Molecular Formula | C₆H₂F₄ | [1] |
| Molecular Weight | 150.08 g/mol | [1] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Melting Point | -42 °C | [1] |
| Boiling Point | 94-95 °C | [1] |
| Density | 1.43 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.408-1.41 | [1] |
| Flash Point | 20 °C (closed cup) |
Chemical Properties
| Property | Value/Description | Reference |
| Purity | ≥ 98% (GC) | [1] |
| Stability | Stable under normal conditions. | |
| Reactivity | The electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution. It is a key intermediate in the synthesis of other fluorinated compounds. | |
| Solubility | Miscible with many organic solvents. | |
| Incompatibilities | Strong oxidizing agents. |
Experimental Protocols
Synthesis of 1,2,3,4-Tetrafluorobenzene
A documented method for the synthesis of 1,2,3,4-tetrafluorobenzene involves the decarboxylation of 2,3,4,5-tetrafluorobenzoic acid.
Reaction:
Synthesis of 1,2,3,4-Tetrafluorobenzene.
Methodology:
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To a 500 mL intermittent high-pressure reaction kettle, add 300 g of an aqueous ammonia solution with a concentration of 5 g/L.
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Add 50 g of 2,3,4,5-tetrafluorobenzoic acid and 1.67 g of copper powder to the kettle.
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Heat the reaction mixture to 240 °C to initiate the decarboxylation reaction.
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The reaction proceeds for 1 hour to yield 1,2,3,4-tetrafluorobenzene.
Note: This protocol is based on a literature description and should be performed by qualified personnel with appropriate safety precautions in a suitable laboratory setting.
Analytical Methods: Gas Chromatography (GC)
General GC Parameters (for guidance):
| Parameter | Suggested Value |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is likely suitable. |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation from any potential impurities. |
| Injection Mode | Split or splitless, depending on the expected concentration. |
Note: These parameters are illustrative and would require optimization and validation for the specific instrumentation and analytical goals.
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 1,2,3,4-tetrafluorobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 1,2,3,4-tetrafluorobenzene.
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| ¹H NMR | The two protons on the aromatic ring will appear as a complex multiplet due to coupling with each other and with the four fluorine atoms. The chemical shift will be in the aromatic region, typically between 6.5 and 7.5 ppm. | |
| ¹³C NMR | The six carbon atoms will show distinct signals in the aromatic region (typically 100-150 ppm). The signals for the carbon atoms bonded to fluorine will be split into doublets due to one-bond C-F coupling. | ¹J(C-F) couplings are typically large (around 240-260 Hz). |
| ¹⁹F NMR | The four fluorine atoms will give rise to two or more complex multiplets in the typical range for aromatic fluorine compounds. The chemical shifts and coupling patterns are highly informative for confirming the substitution pattern. | F-F coupling constants are dependent on their relative positions (ortho, meta, para). |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the NMR instrument's field strength. Detailed spectral analysis is required for precise assignments.
Infrared (IR) Spectroscopy
The IR spectrum of 1,2,3,4-tetrafluorobenzene shows characteristic absorption bands for the aromatic ring and C-F bonds.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3000 | Aromatic C-H stretching |
| ~1600 - 1450 | Aromatic C=C ring stretching |
| ~1250 - 1000 | Strong C-F stretching vibrations |
| ~900 - 700 | C-H out-of-plane bending |
The gas-phase IR spectrum is available in the NIST Chemistry WebBook.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z 150, corresponding to the molecular weight of 1,2,3,4-tetrafluorobenzene.
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Fragmentation: Common fragmentation pathways for fluorinated aromatic compounds involve the loss of fluorine atoms (F) or C-F containing fragments.
Applications
The unique properties of 1,2,3,4-tetrafluorobenzene make it a valuable compound in several areas of research and development.
Applications of 1,2,3,4-Tetrafluorobenzene.
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Pharmaceutical Synthesis: The incorporation of fluorine atoms into drug molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. 1,2,3,4-Tetrafluorobenzene serves as a key building block for introducing a tetrafluorophenyl moiety into active pharmaceutical ingredients (APIs).
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Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and environmental profile of pesticides and herbicides.
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Advanced Materials: It is used in the synthesis of specialty polymers, liquid crystals, and other advanced materials where thermal stability and specific electronic properties are required.
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Solvent: Its polarity and boiling point make it a useful solvent for certain chemical reactions.
Safety Information
1,2,3,4-Tetrafluorobenzene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
1,2,3,4-Tetrafluorobenzene is a versatile and valuable chemical for researchers and professionals in drug development and materials science. Its unique combination of physical and chemical properties, stemming from the tetrafluorinated aromatic ring, provides a powerful tool for the synthesis of novel and improved chemical entities. This guide has provided a comprehensive overview of its core characteristics and methodologies to support its effective and safe use in a laboratory setting.



